molecular formula C11H21NO3 B1530517 tert-butyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate CAS No. 871021-81-7

tert-butyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate

Cat. No. B1530517
M. Wt: 215.29 g/mol
InChI Key: ZWVAIIHLJHYVSB-UHFFFAOYSA-N
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Patent
US07737163B2

Procedure details

A mixture of tert-butyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (18.95 g, 0.0897 mol, step 1) and Raney Ni (1.00 g) in methanol (200 mL) was hydrogenated (3 atm) at room temperature for 12 h. Then, the mixture was filtered through a pad of Celite, and the filtrate was concentrated in vacuo to give 16.01 g (83%) of the title compound as a yellow syrup.
Quantity
18.95 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1)#[N:2]>CO.[Ni]>[NH2:2][CH2:1][C:3]1([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
18.95 g
Type
reactant
Smiles
C(#N)C1(CCOCC1)C(=O)OC(C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
Then, the mixture was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NCC1(CCOCC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.01 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.